![molecular formula C20H22BrNO5 B2508425 4-((1-(3-(3-bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798541-55-5](/img/structure/B2508425.png)
4-((1-(3-(3-bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
The compound "4-((1-(3-(3-bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex organic molecule that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The structure suggests the presence of a pyranone ring, a substituted pyrrolidine, and a bromo-methoxyphenyl group, which are common motifs in the synthesis of biologically active compounds.
Synthesis Analysis
The synthesis of related pyranone compounds has been explored in the literature. For instance, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone has been reported, which involves reactions with benzylidenemalononitriles and other reagents to afford various fused ring systems . Additionally, the synthesis of a related compound, "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate," from a methoxyphenyl glycoside precursor using pyridinium dichromate and acetic anhydride has been described . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate bromo and pyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been investigated using X-ray crystallography. For example, the structure of "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" was determined, providing detailed information about the arrangement of atoms in the crystal lattice . This type of analysis is crucial for understanding the three-dimensional conformation of the target compound, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyranone and related compounds has been studied extensively. For instance, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride to afford fused systems has been documented . Moreover, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative under basic conditions has been explored, highlighting the potential for ring transformations and nucleophilic substitutions in these types of molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the target molecule have been characterized. For example, the crystal structure of "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate" revealed weak intermolecular hydrogen bonding, which can affect the compound's solubility and stability . Additionally, the electrochemical properties of a compound containing a bromophenyl group and a pyranone ring were investigated, suggesting potential applications in biomedical fields .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis Involving Diels-Alder Reactions : The compound has been involved in chemical reactions such as the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, exhibiting interesting reactive behavior (Khatri & Samant, 2015).
- Crystal Structure Analysis : The compound’s derivatives have been synthesized and analyzed using X-ray crystallography, contributing to the understanding of its molecular structure and potential applications in further chemical studies (He, 2010).
Biomedical and Therapeutic Research
- Antimicrobial Activity : Certain derivatives of the compound have shown antimicrobial activity, indicating its potential in developing new antimicrobial agents. Minimal inhibitory concentration values against various bacteria have been determined, showing promise in this field (Bogdanowicz et al., 2013).
- Docking Studies for Biomedical Applications : Docking studies have indicated that certain derivatives might be beneficial for regulating inflammatory diseases, pointing towards potential biomedical applications of these compounds (Ryzhkova et al., 2020).
- Fluorescence Properties for Imaging : The fluorescence emission radiation of certain derivatives, especially in the red fluorescent compound spectrum, indicates their potential use in imaging and light-emitting applications (Mizuyama et al., 2008).
- Anticancer Activity : Some derivatives have been synthesized and evaluated for their anticancer activity against different human cancer cell lines, showing that this compound could serve as a basis for developing new anticancer drugs (Hadiyal et al., 2020).
properties
IUPAC Name |
4-[1-[3-(3-bromo-4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-13-9-16(11-20(24)26-13)27-15-7-8-22(12-15)19(23)6-4-14-3-5-18(25-2)17(21)10-14/h3,5,9-11,15H,4,6-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKZKTDMJUVSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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